3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
Description
3-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a benzoic acid derivative featuring a 2-methyl substituent on the aromatic ring and a thiourea-linked 2-chlorophenyl carbonyl group at the 3-position. The compound’s structure combines a carboxylic acid moiety with a carbamothioyl (thiourea) bridge, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
3-[(2-chlorobenzoyl)carbamothioylamino]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-9-10(15(21)22)6-4-8-13(9)18-16(23)19-14(20)11-5-2-3-7-12(11)17/h2-8H,1H3,(H,21,22)(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIZQJVJCRIONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355485 | |
| Record name | STK105496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434304-94-6 | |
| Record name | STK105496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl isothiocyanate with 2-methylbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Structural Analogues with Benzoic Acid Cores
The target compound shares a benzoic acid backbone with several derivatives, differing in substituents and functional groups:
Key Observations :
- The 2-methyl group may reduce steric hindrance compared to bulkier substituents (e.g., triazine in ), enhancing target binding.
Thiourea vs. Urea/Carbamoyl Derivatives
Thiourea-containing compounds exhibit distinct electronic and steric profiles compared to urea or carbamoyl analogs:
Implications : The thiourea moiety may enhance metal-mediated biological activity but could reduce metabolic stability compared to carbamoyl derivatives .
Chlorophenyl-Substituted Analogues
The 2-chlorophenyl group is a common pharmacophore in drug design. Comparisons with fluorophenyl and methyl-substituted analogs reveal electronic and steric effects:
Key Insight : The 2-chlorophenyl group in the target compound may mimic motifs seen in calcium channel blockers (e.g., amlodipine), suggesting possible cardiovascular applications .
Ester vs. Acid Forms
The methyl ester in contrasts with the free carboxylic acid in the target compound:
Application : Esterification is a common prodrug strategy to enhance absorption, whereas the free acid form may act directly on targets like enzymes or receptors .
Biological Activity
3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound includes a carbamothioyl group and a chlorophenyl moiety, which are significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with thiourea functionalities have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of a related thiourea compound, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
Antiparasitic Activity
In vitro studies have indicated that compounds with similar structural characteristics can exhibit antiparasitic activity. For example, certain thiourea derivatives have been tested against Plasmodium falciparum, showing promising results in inhibiting parasite growth . The mechanism often involves disruption of metabolic pathways crucial for parasite survival.
Cytotoxicity and Apoptosis Induction
The cytotoxic potential of this compound has been explored in cancer cell lines. In particular, studies have demonstrated that this compound can induce apoptosis in various cancer cell types through mechanisms involving mitochondrial dysfunction and activation of caspases . The presence of the chlorophenyl group is thought to enhance its interaction with cellular targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
- Membrane Disruption : The compound can affect cell membrane integrity, particularly in microbial cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress, contributing to apoptosis in cancer cells.
Case Studies
Q & A
Q. What are the standard synthetic routes for 3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Carbamothioyl Formation : Reacting 2-methylbenzoic acid derivatives with thiourea or thioisocyanate intermediates under anhydrous conditions.
- Protection/Deprotection : Use of nitrogen atmospheres (e.g., refluxing in dry CH₂Cl₂ under N₂) to prevent oxidation of sensitive functional groups .
- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) is effective for isolating high-purity products (>95%). Confirmation via melting point analysis (e.g., 210–215°C for analogous compounds) and NMR spectroscopy ensures purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
Methodological Answer:
- 1H/13C NMR : Use DMSO-d₆ or CDCl₃ as solvents. Key peaks include aromatic protons (δ 7.13–7.75 ppm), carbamothioyl NH (δ 10.49 ppm), and COOH (δ 12.93 ppm). Carbonyl carbons (C=O) appear at ~166–172 ppm .
- IR Spectroscopy : Look for C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹), and NH stretches (~3300 cm⁻¹) .
- Melting Point : Consistent with structurally similar benzoic acid derivatives (e.g., 213–216°C) .
Q. How can researchers design assays to evaluate the biological activity of this compound?
Methodological Answer:
- Antibacterial Activity : Use minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. Reference methods from thiophene derivatives, where MIC values <10 μg/mL indicate potency .
- Enzyme Inhibition : Test against targets like acetylcholinesterase or kinases using fluorometric/colorimetric substrates. IC₅₀ values <1 μM suggest therapeutic potential .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., missing signals or split peaks) be resolved during structural elucidation?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H and 13C shifts. For example, HMBC can confirm connectivity between NH and carbonyl groups .
- X-ray Crystallography : Resolve ambiguity in dihedral angles or hydrogen bonding (e.g., disorder in aromatic rings, as seen in ) .
Q. What strategies optimize reaction yields for large-scale synthesis while maintaining regioselectivity?
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, optimizing temperature (50–100°C) and solvent polarity (DMF vs. THF) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12h to 2h) while improving yields by 15–20% for analogous triazine derivatives .
Q. How can computational modeling predict the compound’s interaction with biological targets or environmental fate?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cyclooxygenase-2) using PDB structures. Scores <-7 kcal/mol suggest strong binding .
- QSAR Models : Predict logP (1.5–2.5) and biodegradability using software like EPI Suite. High persistence (t₁/₂ >60 days) indicates environmental monitoring needs .
Q. What experimental designs assess the compound’s stability under environmental or physiological conditions?
Methodological Answer:
- Hydrolytic Degradation : Incubate in buffers (pH 2–12) at 37°C for 24h. Monitor via HPLC for breakdown products (e.g., benzoic acid fragments) .
- Photolysis Studies : Expose to UV light (λ=254 nm) and analyze degradation kinetics using LC-MS .
Q. How can researchers address low solubility in aqueous media during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Salt Formation : Convert the carboxylic acid to a sodium salt (e.g., NaOH titration) for improved solubility in PBS .
Q. What mechanistic insights can isotopic labeling (e.g., ¹⁵N) provide for reaction pathways?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Use ¹⁵N-labeled thiourea to trace carbamothioyl group transfer. A KIE >1 indicates rate-limiting bond cleavage .
- Mass Spectrometry : Track isotopic patterns in intermediates to confirm stepwise vs. concerted mechanisms .
Q. How do steric and electronic effects of the 2-chlorophenyl group influence reactivity or bioactivity?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with substituents (e.g., 2-F, 2-NO₂) and compare IC₅₀ values. Electron-withdrawing groups (Cl, NO₂) enhance electrophilicity and antibacterial potency .
- DFT Calculations : Compute partial charges (e.g., at B3LYP/6-31G* level) to correlate Hammett σ values with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
